molecular formula C12H21N3O2S B11641921 (2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide

(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide

Cat. No.: B11641921
M. Wt: 271.38 g/mol
InChI Key: WHJFSPQCMPZNJM-RIYZIHGNSA-N
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Description

(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a hydrazinecarbothioamide group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the hydrazinecarbothioamide group. Common synthetic routes may include cyclization reactions, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its biological and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

[(E)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C12H21N3O2S/c1-4-5-6-9-7-12(3,17-10(9)16)8(2)14-15-11(13)18/h9H,4-7H2,1-3H3,(H3,13,15,18)/b14-8+

InChI Key

WHJFSPQCMPZNJM-RIYZIHGNSA-N

Isomeric SMILES

CCCCC1CC(OC1=O)(C)/C(=N/NC(=S)N)/C

Canonical SMILES

CCCCC1CC(OC1=O)(C)C(=NNC(=S)N)C

Origin of Product

United States

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